1-Methyl-5-nitro-1H-indole-3-carbonitrile

Catalog No.
S12350890
CAS No.
M.F
C10H7N3O2
M. Wt
201.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-5-nitro-1H-indole-3-carbonitrile

Product Name

1-Methyl-5-nitro-1H-indole-3-carbonitrile

IUPAC Name

1-methyl-5-nitroindole-3-carbonitrile

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

InChI

InChI=1S/C10H7N3O2/c1-12-6-7(5-11)9-4-8(13(14)15)2-3-10(9)12/h2-4,6H,1H3

InChI Key

NONOWDPZWAYNPJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])C#N

1-Methyl-5-nitro-1H-indole-3-carbonitrile is a synthetic organic compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound features a nitro group at the 5th position, a methyl group at the 1st position, and a carbonitrile group at the 3rd position of the indole ring. The molecular formula for this compound is C₉H₇N₃O₂, and its unique structure imparts significant chemical and biological properties that are of interest in various fields, including medicinal chemistry and material science.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium catalyst or tin(II) chloride in acidic conditions.
  • Substitution: The carbonitrile group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group.
  • Oxidation: The methyl group at the 1st position can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

  • Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride in hydrochloric acid.
  • Substitution: Amines or alcohols in the presence of bases such as sodium hydroxide.
  • Oxidation: Potassium permanganate in acidic or basic media.

Major Products Formed

  • From Reduction: 1-Methyl-5-amino-1H-indole-3-carbonitrile.
  • From Substitution: 1-Methyl-5-nitro-1H-indole-3-amine or 1-Methyl-5-nitro-1H-indole-3-alkoxy.
  • From Oxidation: 1-Carboxy-5-nitro-1H-indole-3-carbonitrile.

The biological activity of 1-methyl-5-nitro-1H-indole-3-carbonitrile has been explored with promising results. The compound exhibits potential antimicrobial and anticancer properties, attributed to its ability to interact with cellular components through its reactive functional groups. The nitro group can undergo bioreduction to form reactive intermediates that may disrupt cellular processes, leading to cytotoxic effects on cancer cells. Additionally, the carbonitrile moiety can form covalent bonds with nucleophilic sites in biological molecules, further influencing their function.

The synthesis of 1-methyl-5-nitro-1H-indole-3-carbonitrile typically involves several steps:

  • Nitration: The starting material, 1-methylindole, is nitrated using concentrated nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the 5th position.
  • Cyanation: The resulting nitro compound is then subjected to a cyanation reaction using sodium cyanide or potassium cyanide to introduce the carbonitrile group at the 3rd position.

In industrial settings, continuous flow reactors may be employed to enhance yield and purity through precise control over reaction conditions.

The applications of 1-methyl-5-nitro-1H-indole-3-carbonitrile extend across various domains:

  • Medicinal Chemistry: It is being investigated for its potential as an antimicrobial and anticancer agent.
  • Material Science: Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.

Interaction studies have shown that 1-methyl-5-nitro-1H-indole-3-carbonitrile can engage with various biological targets. The bioreduction of the nitro group leads to reactive intermediates that may interact with DNA and proteins, potentially inhibiting their function. Such interactions are crucial for understanding the compound's mechanism of action in therapeutic contexts.

Several compounds share structural similarities with 1-methyl-5-nitro-1H-indole-3-carbonitrile. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
5-NitroindoleNitro at position 5Lacks carbonitrile functionality
1-MethylindoleMethyl at position 1No nitro or carbonitrile groups
6-NitroindoleNitro at position 6Different positioning of nitro affects reactivity
2-AminoindoleAmino group instead of nitroDifferent biological activity profile
Indoleacetic acidContains acetic acid moietyUsed primarily as a plant hormone

The presence of both nitro and carbonitrile groups in 1-methyl-5-nitro-1H-indole-3-carbonitrile contributes to its distinct reactivity and biological activity compared to these similar compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Exact Mass

201.053826475 g/mol

Monoisotopic Mass

201.053826475 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

Explore Compound Types